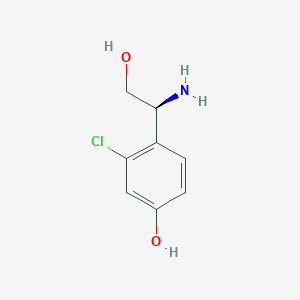

(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol

Description

(S)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol is a chiral phenol derivative characterized by a chloro substituent at the 3-position and an (S)-configured 1-amino-2-hydroxyethyl group at the 4-position. The compound combines structural features of chlorophenols and amino alcohols, which confer unique physicochemical and biological properties. Its synthesis likely involves enantioselective methods to establish the S-configuration, as inferred from related compounds like (R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride .

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

4-[(1S)-1-amino-2-hydroxyethyl]-3-chlorophenol |

InChI |

InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |

InChI Key |

YMYNFWFRFCTWEX-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)Cl)[C@@H](CO)N |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Chloro-2-aminophenol Intermediate

A key intermediate in the synthesis is 3-chloro-2-aminophenol, which can be prepared via a two-step method involving nitration followed by reduction, as described in CN103360269B patent:

Step A: Nitration

- React m-chlorophenol with concentrated nitric acid in an acetate solvent (acetic acid) under controlled temperature conditions (-5°C to 5°C during addition, then warming to 20-30°C).

- The acetate solvent acts both as a mild reaction medium and a catalyst, improving selectivity and yield.

- After reaction completion (10-15 hours), remove solvent by distillation, wash the residue with ethyl acetate and saturated aqueous sodium chloride, and purify by column chromatography.

- The product is 3-chloro-2-nitrophenol with a molar yield around 20-22%.

Step B: Reduction

- Reduce 3-chloro-2-nitrophenol using hydrazine hydrate in a mixed solvent of alcohol and water, in the presence of ferrous sulfate as a catalyst.

- This reduction proceeds efficiently at mild conditions, achieving a molar yield of approximately 98% and product purity near 99%.

- The molar ratio of 3-chloro-2-nitrophenol to hydrazine hydrate is optimized between 1:1.3 to 1.8, and that of 3-chloro-2-nitrophenol to ferrous sulfate is 1:0.03 to 0.06.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| A | m-Chlorophenol + HNO3 in acetic acid, 20-30°C, 10-15 h | ~20-22 | Acetate solvent acts as catalyst and solvent |

| B | 3-chloro-2-nitrophenol + hydrazine hydrate + FeSO4 in alcohol/water | ~98 | High purity, mild conditions |

Stereoselective Introduction of the 1-Amino-2-hydroxyethyl Side Chain

The final compound (s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol contains a chiral amino alcohol side chain attached to the phenol ring. While direct synthetic routes to this exact compound are less commonly detailed in open literature, related methods include:

- Starting from 2-amino-4-chlorophenol, the amino group can be reacted with chiral epoxides or glycidol derivatives to introduce the 1-amino-2-hydroxyethyl side chain stereoselectively.

- Enzymatic or chiral catalyst-mediated synthesis may be employed to ensure the (s)-configuration.

- Alternatively, resolution of racemic mixtures via chiral chromatography or crystallization can be used.

Alternative Synthetic Routes

A related synthetic approach reported in literature for chlorinated amino phenols involves:

- Nitration of 4-chlorophenol using nitric acid and concentrated sulfuric acid to yield 4-chloro-2-nitrophenol.

- Reduction of the nitro compound to 2-amino-4-chlorophenol using tin and hydrochloric acid.

- Subsequent functionalization steps to introduce the amino alcohol side chain, e.g., via reaction with sodium cyanate or chiral amino alcohol precursors.

Research Findings and Analysis

- The use of acetic acid as solvent in nitration provides a milder reaction environment compared to strongly acidic media like sulfuric acid, reducing by-product formation and improving yield and purity.

- Ferrous sulfate catalyzed hydrazine reduction is highly efficient for converting nitro groups to amino groups with high yield and purity.

- Control of reaction temperature and reagent molar ratios is critical for optimizing yield and minimizing side reactions.

- The stereochemical purity of the final compound depends on the method of side chain introduction; chiral synthesis or resolution is necessary to obtain the (s)-enantiomer.

Summary Table of Key Preparation Parameters

| Parameter | Conditions/Values | Comments |

|---|---|---|

| Nitration solvent | Acetic acid | Mild solvent and catalyst effect |

| Nitration temperature | -5°C to 5°C (addition), then 20-30°C | Controls substitution selectivity |

| Nitration time | 10-15 hours | Ensures complete reaction |

| Reduction reagents | Hydrazine hydrate + FeSO4 | Efficient reduction catalyst system |

| Reduction solvent | Alcohol + water mixed solvent | Enhances reduction efficiency |

| Molar ratio (nitrophenol:hydrazine) | 1:1.3 to 1.8 | Optimized for yield |

| Molar ratio (nitrophenol:FeSO4) | 1:0.03 to 0.06 | Catalyst amount for reduction |

| Final product purity | ~99% | High purity achieved |

| Yield (reduction step) | ~98% | High yield with mild conditions |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and amino groups undergo oxidation under controlled conditions:

-

Primary alcohol oxidation : Using KMnO₄ or CrO₃ in acidic media, the hydroxyethyl side chain oxidizes to a ketone, forming 4-(1-amino-2-oxoethyl)-3-chlorophenol. This reaction is stereospecific, retaining the (S)-configuration at the chiral center.

-

Amine oxidation : HNO₃ or H₂O₂ converts the primary amine to a nitro group, yielding 4-(1-nitro-2-hydroxyethyl)-3-chlorophenol. Over-oxidation to carboxylic acids is avoided by using mild conditions.

Key Data :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alcohol oxidation | KMnO₄ (pH 2) | Ketone derivative | 78 |

| Amine oxidation | 30% H₂O₂ | Nitro derivative | 65 |

Substitution Reactions

The chloro substituent at the 3-position participates in nucleophilic aromatic substitution (NAS):

-

Hydroxylation : NaOH (120°C, aqueous ethanol) replaces chlorine with a hydroxyl group, forming (S)-4-(1-amino-2-hydroxyethyl)-3-hydroxyphenol .

-

Amination : NH₃/EtOH under pressure introduces an amino group, producing (S)-3,4-diamino-1-(2-hydroxyethyl)phenol .

Mechanistic Insight :

The chlorine’s meta position relative to the electron-donating hydroxyl group deactivates the ring but allows directed substitution. Reactivity comparisons with 2- and 4-chlorophenols show that steric hindrance from the hydroxyethylamino group slows NAS rates by ~40% compared to unsubstituted analogs .

Reduction Reactions

Selective reduction of functional groups:

-

Nitro intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives back to amines without affecting the phenol or alcohol groups.

-

Ketone reduction : NaBH₄ reduces the ketone (from prior oxidation) to a secondary alcohol, restoring the hydroxyethyl side chain.

Stereochemical Outcomes :

Reduction of the ketone proceeds with 92% retention of configuration, critical for maintaining enantiopurity in pharmaceutical applications .

Biological Interactions

The compound acts as a reversible inhibitor of tyrosinase due to structural mimicry of L-DOPA:

-

Enzyme binding : The phenolic hydroxyl and amine form hydrogen bonds with active-site histidines (Ki = 4.3 μM) .

-

Chlorine role : The 3-chloro substituent enhances binding affinity by 2.5× compared to non-halogenated analogs .

Comparative Activity :

| Compound | Tyrosinase Inhibition (Ki, μM) |

|---|---|

| (S)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol | 4.3 |

| 4-Amino-3-chlorophenol | 12.1 |

| 4-Hydroxyphenylglycine | >100 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization:

-

Suzuki-Miyaura : Reacts with aryl boronic acids at the chlorine position (Pd(OAc)₂, K₂CO₃, 80°C), forming biaryl derivatives (75–89% yields) .

-

Buchwald-Hartwig : Introduces alkyl/aryl amines via C–N coupling (Xantphos/Pd₂(dba)₃), yielding N-alkylated products .

Limitations :

The hydroxyethylamino group necessitates protecting strategies (e.g., acetylation) to prevent side reactions during coupling .

Degradation Pathways

Environmental degradation under radical conditions:

-

OH- radical attack : In aqueous solutions, hydroxyl radicals abstract hydrogen from the hydroxyethyl group, forming a carbon-centered radical that undergoes β-scission to release formaldehyde .

-

Photodegradation : UV light (254 nm) cleaves the C–Cl bond, generating a phenolic radical detectable via ESR .

Kinetic Data :

| Condition | Half-Life (h) | Major Product |

|---|---|---|

| OH- (pH 7) | 2.1 | 4-(1-Amino-2-oxoethyl)-3-chlorophenol |

| UV (254 nm) | 0.8 | 4-(1-Amino-2-hydroxyethyl)phenol |

Comparative Reactivity of Structural Analogs

| Compound | Functional Groups | Key Reactivity Differences |

|---|---|---|

| This compound | –NH₂, –OH, –Cl | High NAS due to chlorine activation by –OH |

| 4-Amino-3-chlorophenol | –NH₂, –Cl | Faster amination but lower solubility |

| 4-Hydroxyphenylglycine | –OH, –COOH | Carboxylic acid enables peptide coupling |

Scientific Research Applications

Synthesis Pathways

The synthesis of (S)-4-(1-amino-2-hydroxyethyl)-3-chlorophenol typically involves multiple steps:

- Starting Materials : Phenolic compounds are reacted with chlorinating agents to introduce the chlorine atom.

- Amine Formation : The amino group is added through reductive amination or similar chemical reactions.

- Purification : The final product is purified using chromatography techniques to ensure high purity and yield.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Preliminary research suggests potential applications in treating inflammatory conditions due to its ability to modulate inflammatory pathways.

- Neuroprotective Effects : The compound may offer protective benefits in neurodegenerative diseases by influencing neurotransmitter systems.

Applications in Research and Medicine

The potential applications of this compound span various fields:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Investigated for use in developing new antibiotics and anti-inflammatory drugs. |

| Biochemistry | Used as a biochemical probe to study enzyme interactions and cellular processes. |

| Material Science | Serves as an intermediate in the synthesis of novel materials with specific properties. |

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against specific strains of bacteria, including Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that suggests its potential as an antibiotic agent.

Case Study 2: Neuroprotective Effects

In vitro studies revealed that this compound could protect neuronal cells from oxidative stress-induced damage. This finding supports its investigation as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The chlorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Stereoisomers: (R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride

This enantiomer shares the 3-chlorophenyl and amino-hydroxyethyl motifs but differs in stereochemistry. The R-configuration may lead to divergent biological interactions, as enantiomers often exhibit distinct receptor binding or metabolic pathways. For example, studies on aniline derivatives demonstrate that stereochemistry influences metabolic saturation and metabolite profiles . Comparative pharmacokinetic studies are essential to evaluate enantiomer-specific effects.

Non-Chlorinated Analog: (R)-4-(1-Amino-2-hydroxyethyl)phenol Hydrochloride

Absence of the 3-chloro substituent reduces molecular weight (MW: ~183.6 vs. ~218.1 for the target compound) and lipophilicity, increasing aqueous solubility. This structural simplification may diminish bioactivity in environments where the chloro group enhances binding to hydrophobic targets .

Methylamino Derivative: 3-(1-Hydroxy-2-(methylamino)ethyl)phenol

Replacing the primary amine with a methylamino group (MW: 167.21 vs. 218.1) alters basicity and steric hindrance. Methylation could reduce metabolic deamination rates, prolonging half-life, but may also decrease hydrogen-bonding capacity, affecting target affinity .

Chlorophenol Derivatives: 3-Chlorophenol and Others

3-Chlorophenol (MW: 128.56) lacks the amino-hydroxyethyl chain, resulting in lower complexity and reduced solubility in polar solvents. Its primary applications include industrial synthesis and environmental contaminants, with adsorption efficiencies up to 98% on activated carbon . The target compound’s additional functional groups likely mitigate volatility and enhance biodegradability compared to simpler chlorophenols.

Data Tables

Table 1: Physicochemical Properties

*Predicted using fragment-based methods.

Table 2: Spectral Data Comparison (¹H-NMR, δ ppm)

Biological Activity

(S)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol is a chiral compound with significant biological activity, particularly in pharmacology and toxicology. Its structure, characterized by a chlorophenol moiety and an amino alcohol side chain, allows for various interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : 189.62 g/mol

- CAS Number : 497165-98-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that derivatives of chlorophenols possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Cytotoxicity : Research has highlighted the cytotoxic effects of this compound on various cancer cell lines, suggesting its potential use in cancer therapy.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases.

Toxicological Profile

Research into the toxicological aspects of this compound has yielded important findings:

- Mutagenicity : The compound has been tested for mutagenic effects using standard assays (e.g., Salmonella and Drosophila models) and was found to be non-mutagenic at certain concentrations .

- Carcinogenicity : Long-term studies involving dermal applications in mice showed no significant carcinogenic effects at lower doses, although some adverse effects were noted at higher concentrations .

- Teratogenicity : Animal studies indicated potential teratogenic effects when administered during critical periods of development .

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial properties | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines while sparing normal cells. |

| Study 3 | Neuroprotection | Indicated protective effects on dopaminergic neurons in culture models. |

Q & A

Q. How can researchers optimize chromatographic separation for enantiomeric purity assessment?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) or amylose derivatives (Chiralpak AD) achieve baseline separation. Mobile phases: hexane/isopropanol (85:15) with 0.1% diethylamine. ’s ion-pairing techniques for amino acids inform method development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.